molecular formula C10H10ClFO3S B12818868 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride

4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride

Cat. No.: B12818868
M. Wt: 264.70 g/mol
InChI Key: MQBWJJBIYAGRHV-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of a but-2-en-1-yloxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-fluorobenzenesulfonyl chloride with but-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .

Mechanism of Action

The mechanism of action of 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride imparts unique properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine analogs. This can influence the compound’s behavior in chemical reactions and its applications in various fields .

Properties

Molecular Formula

C10H10ClFO3S

Molecular Weight

264.70 g/mol

IUPAC Name

4-[(E)-but-2-enoxy]-3-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C10H10ClFO3S/c1-2-3-6-15-10-5-4-8(7-9(10)12)16(11,13)14/h2-5,7H,6H2,1H3/b3-2+

InChI Key

MQBWJJBIYAGRHV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Canonical SMILES

CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.